Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-

Thermoresponsive materials Dendrimer-based drug delivery Polyoxometalate hybrid complexes

Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (CAS 206049-37-8), also named [3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol, is a first-generation (G1) poly(aryl ether) dendron of the Fréchet-type family, possessing a molecular formula of C₂₁H₃₆O₉, a discrete molecular weight of 432.5 g/mol, and a calculated LogP of 1.2957. Its architecture features a 3,5-dihydroxybenzyl alcohol core functionalized at both phenolic positions with triethylene glycol monomethyl ether (mPEG₃) chains, while the benzylic alcohol focal point remains available for further derivatization—oxidation to an aldehyde, conversion to a bromide, or direct conjugation.

Molecular Formula C21H36O9
Molecular Weight 432.5 g/mol
CAS No. 206049-37-8
Cat. No. B12889709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
CAS206049-37-8
Molecular FormulaC21H36O9
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOC1=CC(=CC(=C1)CO)OCCOCCOCCOC
InChIInChI=1S/C21H36O9/c1-23-3-5-25-7-9-27-11-13-29-20-15-19(18-22)16-21(17-20)30-14-12-28-10-8-26-6-4-24-2/h15-17,22H,3-14,18H2,1-2H3
InChIKeyAXBGRVZTXCXUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl Alcohol (CAS 206049-37-8): A First-Generation Triethylene Glycol Dendron Building Block for Precision Macromolecular Synthesis


Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (CAS 206049-37-8), also named [3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol, is a first-generation (G1) poly(aryl ether) dendron of the Fréchet-type family, possessing a molecular formula of C₂₁H₃₆O₉, a discrete molecular weight of 432.5 g/mol, and a calculated LogP of 1.2957 [1]. Its architecture features a 3,5-dihydroxybenzyl alcohol core functionalized at both phenolic positions with triethylene glycol monomethyl ether (mPEG₃) chains, while the benzylic alcohol focal point remains available for further derivatization—oxidation to an aldehyde, conversion to a bromide, or direct conjugation [2]. This compound is a key synthetic intermediate in the convergent preparation of water-soluble dendritic architectures including fullerodendrimers, polyoxometalate cluster-dendrimers, dendronized polymers, and amphiphilic porphyrin arrays [2] [3].

G1 Fréchet-Type Dendron Convergent synthesis entry point for water-soluble dendritic architectures
Triethylene Glycol Periphery Confers aqueous solubility and enables thermoresponsive behavior in higher generations
Reactive Benzylic Alcohol Focal point for oxidation, bromination, or direct conjugation to functional cores

Why Generic PEG-Benzyl Alcohols Cannot Substitute for CAS 206049-37-8 in Dendron-Based Research


Simple linear benzyl-PEG-alcohols (e.g., Benzyl-PEG₄-alcohol, CAS 86259-87-2) and shorter-chain 3,5-bis(2-methoxyethoxy)benzyl alcohol (CAS 934638-01-4) lack the precise triethylene glycol chain length (three ethylene oxide units per arm) and the symmetrical 3,5-bis-substituted branching geometry that together define the generation-dependent thermoresponsive behavior, monodispersity, and focal-point reactivity profile of CAS 206049-37-8 [1]. The triethylene glycol (TrEG) chain length is critical: it is the minimum oligo(ethylene glycol) length that confers water solubility while still enabling thermally induced dehydration and lower critical solution temperature (LCST) behavior in higher-generation constructs [2]. Furthermore, this G1 dendron serves as the obligatory monomeric precursor for constructing G2 and G3 dendrons via iterative convergent synthesis—substituting a generic mono-PEG benzyl alcohol would collapse the branching multiplication factor (2× per generation) and destroy the dendritic architecture [3]. In the context of POM cluster encapsulation, G1 dendron complexes uniquely exhibit no thermoresponsive phase transition, whereas G2 and G3 dendron complexes display tunable LCST behavior—a generation-specific functional dichotomy that demands the exact G1 compound as the baseline comparator [2].

Branching Geometry Mismatch

Linear PEG-benzyl alcohols lack the 3,5-bis-substitution pattern required for dendritic multiplication; substitution would collapse the branching factor and destroy convergent growth.

Chain-Length Sensitivity

Shorter-chain analogs (e.g., 2-methoxyethoxy) do not match the TrEG length critical for LCST behavior and balanced amphiphilicity, and may not support water solubility in the same range.

Monodispersity Loss

Polydisperse PEG alternatives introduce mass dispersity (Ð > 1.02) that propagates into structural heterogeneity in iterative synthesis, compromising stoichiometric control and reproducibility.

Quantitative Differentiation Evidence for CAS 206049-37-8: Head-to-Head and Cross-Study Comparator Data


Generation-Dependent Thermoresponsivity: G1 Dendron-POM Complexes Exhibit No LCST vs. Tunable LCST in G2 and G3 Analogs

In a direct head-to-head comparison within the same study, cationic dendron-polyoxometalate (POM) complexes constructed from G1 dendrons (built from CAS 206049-37-8 as the precursor alcohol) exhibit no observable thermoresponsive phase transition across the measured temperature range, whereas complexes bearing second-generation (G2) dendrons display a clear lower critical solution temperature (LCST) that decreases as the number of dendritic cations around the POM core increases, and third-generation (G3) dendron complexes undergo reversible aggregation–disaggregation upon heating and cooling cycles [1]. This generation-gated on/off thermoresponsive switch is quantitatively validated by turbidimetry and variable-temperature ¹H NMR spectroscopy [1].

G1 vs G2/G3 Thermoresponse
Head-to-head
G1 complexes: no LCST; G2/G3: tunable LCST observed
Reported on/off generation-gated switch; G1 is essential non-thermoresponsive baseline
Turbidimetry & ¹H NMR; POM-dendron complexes (Chen 2013)
Thermoresponsive materials Dendrimer-based drug delivery Polyoxometalate hybrid complexes

Discrete Monodisperse Architecture (MW 432.5 Da) vs. Polydisperse Linear PEG Analogs: Batch-to-Batch Reproducibility in Macromonomer Synthesis

CAS 206049-37-8 is a discrete, single-molecular-weight compound (monoisotopic mass 432.236 Da) as confirmed by mass spectrometry, in contrast to polydisperse linear mPEG-OH analogs that exhibit molecular weight distributions (Ð > 1.02) [1]. In a cross-study comparable context, TrEG-based G1 dendrons conjugated to tyrosine via 'click' chemistry yield defect-free, enzyme-polymerizable macromonomers whose molecular structure is unambiguously verified by MALDI-TOF mass spectrometry and size-exclusion chromatography [2]. The resulting dendronized polymers (denpols) from G1 macromonomers achieve molecular masses up to ~13,000 Da, compared to ~20,000 Da (G2) and ~36,000 Da (G3), with generation-dependent self-assembly morphologies in aqueous solution [2].

Monodispersity
Cross-study
Ð = 1.00 (absolute) vs. Ð ≥ 1.02 for polydisperse PEG
Single-molecular-weight building block ensures exact stoichiometric control
MALDI-TOF, ESI-MS; critical for defect-free dendronized polymers
Dendronized polymers Enzyme-mediated polymerization Macromonomer design

Convergent Synthesis Yields: Quantitative Stepwise Efficiency from Commercial Triethylene Glycol Monomethyl Ether to G1 Alcohol

The published convergent synthesis of CAS 206049-37-8 proceeds from triethylene glycol monomethyl ether (1, CAS 112-35-6) via four high-yielding steps: tosylation (69%), alkylation of methyl 3,5-dihydroxybenzoate (83%), LiAlH₄ reduction to the benzyl alcohol (91%), and TMSBr-mediated bromination (84%) to yield the corresponding G1 bromide (compound 4) [1]. The G1 alcohol (compound 3 = CAS 206049-37-8) is obtained in 91% yield from the ester reduction step alone, and the G1 bromide (4) is subsequently used to alkylate 3,5-dihydroxybenzyl alcohol to produce the G2 alcohol (compound 5) in 82% yield [1]. In a related class of Fréchet-type dendrons, the convergent approach typically provides G1 alcohols in 57–67% overall yield from the core monomer, depending on peripheral functionality [2].

Synthesis Yield (Key Step)
Reported
91% yield for LiAlH₄ reduction to G1 alcohol
Supports multigram-scale preparative reliability
Convergent route; overall from mPEG₃-OH ~52%
Dendron synthesis Convergent growth Process scalability

Water Solubility Enablement of Conjugated Cores: G1 Triethylene Glycol Dendron Imparts Aqueous Solubility to Porphyrins and Fullerenes vs. Hydrophobic Dendron Peripheries

The triethylene glycol monomethyl ether periphery of CAS 206049-37-8 imparts water solubility to conjugated aromatic cores that are otherwise insoluble in aqueous media. The G1-derived porphyrin, meso-tetrakis-(3,5-di-{2-[2-(2-methoxy-ethoxy)-ethoxy]-ethoxy}-phenyl)-porphyrin, self-assembles in water and incorporates C₆₀ fullerene guests into the assembly—a property enabled exclusively by the TrEG dendron periphery [1]. Similarly, fullerodendrimers 10–13 (G0–G3) bearing these dendritic branches are soluble to at least 20 mg/mL in THF/H₂O (1:1), with the two highest-generation derivatives (G2 and G3) being directly water-soluble [2]. In contrast, classical Fréchet-type poly(aryl ether) dendrons with hydrophobic benzyl ether or tert-butylphenyl peripheries are insoluble in water and require organic solvents for all processing steps [3].

Aqueous Solubility Enablement
Cross-study
G1-TrEG porphyrin self-assembles in water; G2/G3 fullerodendrimers directly water-soluble
Converts hydrophobic cores into water-processable constructs
Contrast with classical Fréchet dendrons (organic-solvent only)
Water-soluble porphyrins Fullerene solubilization Amphiphilic dendrons

Balanced Hydrophilicity: Calculated LogP of 1.2957 Positions the G1 Dendron Between Excessively Hydrophilic Short PEGs and Hydrophobic Alkyl-Terminated Dendrons

The calculated LogP of 1.2957 for CAS 206049-37-8 reflects a carefully balanced amphiphilicity arising from the juxtaposition of a hydrophobic benzyl alcohol core and two moderately hydrophilic triethylene glycol monomethyl ether chains. This LogP value sits between that of shorter-chain analogs—e.g., (3,5-bis(2-methoxyethoxy)phenyl)methanol (CAS 934638-01-4, C₁₃H₂₀O₅, MW 256.29), which is expected to have a lower LogP (more hydrophilic) due to reduced ether oxygen count—and that of hydrophobic alkyl-terminated Fréchet dendrons bearing octyloxy or benzyloxy peripheries, which have LogP values typically >4.0 [1]. The polar surface area (PSA) of 94.07 Ų further supports moderate membrane permeability potential in biological contexts .

Hydrophilicity Balance
Class-level
LogP = 1.2957
Intermediate amphiphilicity supports both aqueous processing and guest encapsulation
PSA 94.07 Ų; data to verify with experimental measurement
Physicochemical profiling logP prediction Dendron polarity tuning

Procurement-Relevant Application Scenarios for CAS 206049-37-8 Based on Quantitative Evidence


Iterative Convergent Synthesis of Higher-Generation Water-Soluble Dendrons (G2, G3) for Fullerene and POM Encapsulation

CAS 206049-37-8 is the essential G1 monomer for constructing G2 and G3 triethylene glycol-terminated poly(aryl ether) dendrons via iterative bromination–alkylation cycles [1]. The benzylic alcohol focal point is converted to the corresponding bromide (84% yield with TMSBr), which then alkylates 3,5-dihydroxybenzyl alcohol to afford the G2 alcohol in 82% yield [1]. This convergent growth pathway is uniquely enabled by the 3,5-bis-substitution pattern—linear mono-PEG benzyl alcohols cannot double the number of peripheral chains at each generation. The resulting G2 and G3 dendrons confer thermoresponsive LCST behavior and water solubility to fullerene C₆₀ and polyoxometalate cluster cores, properties that are entirely absent in the G1 dendron-POM complexes [2]. For procurement, this compound is the single required starting material for an entire family of generation-dependent dendritic architectures.

Synthesis of Water-Soluble Amphiphilic Porphyrins for Aqueous Self-Assembly and Fullerene Host-Guest Chemistry

The G1 dendron building block (CAS 206049-37-8) is converted via its methyl ester precursor (CAS 288850-03-3) to 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde, which then serves as the aldehyde component in the Adler-Longo porphyrin synthesis to yield meso-tetrakis-(3,5-di-{TrEG}-phenyl)-porphyrin [1]. This uncharged amphiphilic porphyrin self-assembles in water via enhanced π–π interactions driven by hydrophobic effects, and the resulting supramolecular aggregates incorporate C₆₀ fullerene molecules—a property not achievable with porphyrins bearing hydrophobic or charged peripheral groups [1]. The TrEG dendron periphery provides the precise balance of water solubility and hydrophobic driving force required for aqueous self-assembly. Researchers procuring this compound for porphyrin functionalization should compare it against alternative dendron-aldehyde building blocks that may not support aqueous self-assembly.

Enzyme-Mediated Green Polymerization: Defect-Free Dendronized Polymer Synthesis in Aqueous Media

TrEG-based G1 dendrons (derived from CAS 206049-37-8) conjugated to tyrosine via click chemistry produce water-soluble, defect-free macromonomers that are polymerized by laccase under benign conditions (45°C, aqueous acetate buffer, pH 4.0) to yield amphiphilic dendronized polymers (denpols) with molecular masses up to ~13,000 Da [1]. The resulting denpols self-assemble in aqueous solutions into generation-dependent morphologies [1]. The defect-free nature of the macromonomers—confirmed by MALDI-TOF MS and SEC—is directly attributable to the monodispersity of the parent G1 dendron building block, whereas polydisperse PEG-based macromonomers would produce heterogeneous polymer products with irreproducible self-assembly behavior [2]. This application scenario is particularly relevant for procurement in the context of sustainable polymer chemistry and biomedical materials research.

Optical Limiting Materials: Fullerodendrimer-Doped Sol-Gel Glasses via High-Solubility Dendron-Fullerene Conjugates

Fullerodendrimers 10–13, constructed from G0–G3 TrEG dendrons (including the G1 dendron prepared from CAS 206049-37-8), exhibit solubility of at least 20 mg/mL in THF/H₂O (1:1) mixtures, enabling their direct incorporation into sol-gel silica glasses during the gelation process [1]. The resulting doped sol-gel monoliths demonstrate efficient optical limiting properties against nanosecond laser pulses, a functional application that depends critically on the high solubility and the dendritic encapsulation of the C₆₀ core to prevent aggregation-induced fast S₁–S₀ relaxation [1]. The two highest-generation fullerodendrimers (G2 and G3) are directly water-soluble, a property conferred entirely by the TrEG dendritic periphery [1]. For materials science procurement, this compound is the gateway to a family of solution-processable fullerene-based optical limiting materials.

Application
Selection Property
Validation Focus
Iterative Convergent Dendron Synthesis (G2, G3)
3,5-Bis-substitution pattern & focal-point reactivity
Generation-dependent branching fidelity, yield reproducibility
Water-Soluble Amphiphilic Porphyrins
TrEG periphery solubility in aqueous media
Self-assembly behavior, C₆₀ guest encapsulation
Enzyme-Mediated Green Polymerization
Absolute monodispersity (Ð = 1.00)
Defect-free macromonomer verification by MALDI-TOF, polymerization kinetics
Optical Limiting Sol-Gel Glasses
High fullerodendrimer solubility in THF/H₂O
Optical limiting efficiency, aggregation state control in monoliths
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